A-Technical-Guide-to-the-Synthesis-of-1-Oxa-8-azaspiro[4.5]decan-3-ol-from-N-Boc-4-piperidone
A-Technical-Guide-to-the-Synthesis-of-1-Oxa-8-azaspiro[4.5]decan-3-ol-from-N-Boc-4-piperidone
Abstract
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including selective sigma-1 receptor ligands.[1] This guide provides an in-depth, technical overview of a robust and efficient synthetic pathway to 1-Oxa-8-azaspiro[4.5]decan-3-ol, starting from the commercially available N-Boc-4-piperidone. The synthesis proceeds through a three-step sequence: (1) A Corey-Chaykovsky epoxidation to form a spiro-epoxide intermediate, (2) a base-mediated intramolecular epoxide ring-opening and cyclization to construct the core spirocyclic ether, and (3) a final Boc-deprotection step to yield the target compound. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the critical parameters for success, tailored for researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis & Strategy
The synthetic strategy is devised from a retrosynthetic analysis that simplifies the target molecule, 1-Oxa-8-azaspiro[4.5]decan-3-ol, into readily available starting materials. The core spirocyclic ether linkage is the key disconnection. This bond can be logically formed via an intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic carbon. This leads back to a piperidine ring bearing both a hydroxyl and a suitable leaving group. An epoxide serves as an ideal precursor, as it contains both the electrophilic carbon and, upon ring-opening, the nucleophilic hydroxyl group. This spiro-epoxide can be generated from the corresponding ketone, N-Boc-4-piperidone, via a methylene-transfer reaction. The Boc-protecting group is strategically employed to modulate the reactivity of the piperidine nitrogen and facilitate purification of the intermediates.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Pathway Overview
The forward synthesis translates the retrosynthetic strategy into a practical three-step process.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Procedures
Step 1: Synthesis of tert-butyl 1-oxa-8-azaspiro[2.5]octane-8-carboxylate (Spiro-epoxide Intermediate)
Reaction Principle: This step employs the Johnson-Corey-Chaykovsky reaction to convert the ketone group of N-Boc-4-piperidone into a spiro-epoxide.[2][3] The reaction involves the in situ generation of a sulfur ylide (dimethyloxosulfonium methylide) from trimethylsulfoxonium iodide and a strong base, typically sodium hydride.[4][5] The ylide then acts as a nucleophile, attacking the carbonyl carbon of the piperidone.[6] The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the three-membered epoxide ring.[4]
Mechanism Visualization:
Caption: Corey-Chaykovsky reaction mechanism.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 | 1.0 |
| Trimethylsulfoxonium iodide | 220.07 | 13.3 g | 60.2 | 1.2 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.41 g | 60.2 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | - |
| Toluene | 92.14 | 50 mL | - | - |
Step-by-Step Protocol:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.41 g, 60.2 mmol) and wash with hexanes to remove mineral oil.
-
Carefully add anhydrous DMSO (100 mL) and toluene (50 mL) to the flask.
-
Add trimethylsulfoxonium iodide (13.3 g, 60.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Stir the resulting milky suspension at room temperature for 1 hour until hydrogen evolution ceases, indicating complete ylide formation.
-
Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 20 mL of anhydrous DMSO and add it dropwise to the ylide suspension over 30 minutes.
-
Stir the reaction mixture at 50 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude spiro-epoxide as a pale yellow oil.
-
The crude product can be used in the next step without further purification. Expected yield: ~90-95%.
Step 2: Synthesis of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reaction Principle: This step involves an intramolecular ring-opening of the epoxide. The reaction is typically base-mediated, where a hydroxide source attacks the less sterically hindered carbon of the epoxide (an SN2-type reaction). This initial ring-opening generates a primary alcohol and a tertiary alkoxide. The subsequent intramolecular cyclization, however, requires the formation of the more stable five-membered tetrahydrofuran ring, which proceeds via the attack of the newly formed hydroxyl group onto the other epoxide carbon. To facilitate this, the reaction is heated in a protic solvent which allows for proton exchange and equilibrium between intermediates. The thermodynamically favored 5-exo-tet cyclization pathway leads to the desired product.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Crude Spiro-epoxide | 213.28 | ~10.7 g | ~50.2 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 | 2.0 |
| Water | 18.02 | 100 mL | - | - |
| tert-Butanol | 74.12 | 100 mL | - | - |
Step-by-Step Protocol:
-
Dissolve the crude spiro-epoxide from Step 1 in a mixture of tert-butanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide pellets (4.0 g, 100 mmol) to the solution.
-
Heat the mixture to reflux (approximately 90-95 °C) and maintain for 6 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 1M hydrochloric acid (HCl) to pH ~7.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a white solid.[7][8] Expected yield: ~75-85% over two steps.
Step 3: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol
Reaction Principle: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is achieved under acidic conditions. The acid protonates the carbonyl oxygen of the Boc group, which then fragments to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine. A common and effective reagent for this transformation is a solution of hydrogen chloride in an organic solvent like dioxane or methanol.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Boc-Protected Spiro-alcohol | 257.33 | 10.0 g | 38.9 | 1.0 |
| 4M HCl in Dioxane | - | 50 mL | 200 | ~5.1 |
| Diethyl Ether | 74.12 | 200 mL | - | - |
Step-by-Step Protocol:
-
Dissolve the purified Boc-protected spiro-alcohol (10.0 g, 38.9 mmol) in 50 mL of anhydrous dioxane in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the 4M HCl in dioxane solution (50 mL, 200 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The formation of a white precipitate is typically observed.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Add diethyl ether (200 mL) to the reaction mixture to ensure complete precipitation of the hydrochloride salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride.
-
To obtain the free base, the hydrochloride salt can be dissolved in water, basified to pH >10 with 2M NaOH, and extracted with dichloromethane. The organic extracts are then dried and concentrated. Expected yield: >95%.
Safety & Troubleshooting
-
Safety: Sodium hydride is highly flammable and reacts violently with water; handle under an inert atmosphere and away from moisture. Trimethylsulfoxonium iodide is a skin and eye irritant. Strong acids like HCl in dioxane are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Troubleshooting:
-
Step 1 (Epoxidation): Incomplete ylide formation is a common issue. Ensure the NaH is fresh and the DMSO is anhydrous. If the reaction stalls, adding an additional portion of ylide may be necessary.
-
Step 2 (Cyclization): Low yields can result from incomplete reaction or side product formation. Ensure the reaction is heated for a sufficient duration. If purification is difficult, consider using a different solvent system for chromatography.
-
Step 3 (Deprotection): Incomplete deprotection can occur if insufficient acid is used or the reaction time is too short. The reaction is typically clean, but if the product is not precipitating, adding more anti-solvent (diethyl ether) may be required.
-
Conclusion
This guide outlines a reliable and scalable three-step synthesis for 1-Oxa-8-azaspiro[4.5]decan-3-ol from N-Boc-4-piperidone. The pathway leverages a classic Corey-Chaykovsky reaction for efficient epoxide formation, followed by a robust base-mediated intramolecular cyclization and a straightforward acidic deprotection. The protocols described are well-established and provide high yields of the target compound, making this a valuable procedure for researchers in synthetic and medicinal chemistry.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. [Link]
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Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]
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Kaur, M., & Singh, V. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(1), 1-21. [Link]
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PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]
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Aladdin Scientific. tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, min 97%, 1 gram. [Link]
-
ChemEurope.com. Johnson-Corey-Chaykovsky reaction. [Link]
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